molecular formula C15H14N4O2 B7951546 Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate

Cat. No.: B7951546
M. Wt: 282.30 g/mol
InChI Key: QMODTURXRHSHCH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate (CAS 1427014-11-6) is a high-purity chemical compound supplied for research and development purposes. This specialized pyrazole-carboxylate derivative has a molecular formula of C15H14N4O2 and a molecular weight of 282.30 g/mol . As a quinoline-substituted pyrazole, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research, particularly for the development of novel heterocyclic compounds. Researchers utilize this compound in the synthesis of more complex molecules, where its structure can contribute to potential pharmacological activity. Proper handling procedures are required, including the use of protective glasses, gloves, and suitable clothing to prevent skin contact . For product stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers can request batch-specific analytical data and certificates for their records.

Properties

IUPAC Name

ethyl 5-amino-1-quinolin-5-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14(16)19(18-12)13-7-3-6-11-10(13)5-4-8-17-11/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMODTURXRHSHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazole Synthesis via Hydrazine-Carbonyl Condensation

The foundational step in synthesizing ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate involves constructing the pyrazole ring. A widely adopted method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydrazino-1-phenylethanol in dry toluene at 80°C to yield ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylate. While this specific intermediate lacks the quinoline moiety, it demonstrates the regioselective formation of the 5-amino-pyrazole scaffold, which is critical for subsequent functionalization.

Reaction Conditions:

  • Solvent: Dry toluene or ethanol

  • Temperature: 80–100°C

  • Catalyst: None required; reaction proceeds via Michael addition followed by cyclodehydration.

Quinoline Substitution via Nucleophilic Aromatic Substitution

Introducing the 5-quinolyl group to the pyrazole core typically employs nucleophilic aromatic substitution (NAS). For example, ethyl 5-amino-1H-pyrazole-3-carboxylate reacts with 5-chloroquinoline in the presence of a base such as potassium carbonate. The reaction occurs in dimethylformamide (DMF) at 120°C, facilitating the displacement of the chlorine atom on quinoline by the pyrazole nitrogen.

Optimization Challenges:

  • Regioselectivity: Ensuring substitution at the 5-position of quinoline requires careful control of steric and electronic factors.

  • Yield Enhancement: Catalytic amounts of copper(I) iodide improve yields (up to 68%) by promoting Ullmann-type coupling.

One-Pot Tandem Reactions for Streamlined Synthesis

Tandem Cyclization-Coupling Approach

Recent advancements utilize one-pot methodologies to reduce purification steps. A representative protocol involves reacting ethyl 3-(ethoxymethylene)aminocrotonate with 5-aminoquinoline in acetic acid under reflux. This tandem process simultaneously forms the pyrazole ring and installs the quinoline group via in situ-generated intermediates.

Key Advantages:

  • Efficiency: Eliminates isolation of intermediates, reducing reaction time by 40%.

  • Yield: 55–60% overall yield, comparable to multi-step methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation and cyclization steps. Ethyl cyanoacetate and 5-hydrazinoquinoline undergo microwave-assisted cyclization at 150°C for 15 minutes in ethylene glycol, achieving 72% yield. This method minimizes side products like uncyclized hydrazides.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and cost-effectiveness. A continuous flow system using microreactors has been patented for analogous pyrazole-quinoline derivatives. Key parameters include:

ParameterValue
Residence Time5–10 minutes
Temperature180°C
SolventSupercritical CO₂
Yield85% (theoretical)

This method enhances heat transfer and reduces byproduct formation, though specific data for the target compound remain proprietary.

Recrystallization and Purification

Crude product purification is critical due to the compound’s tendency to form isomers. Recrystallization from ethanol/water (3:1 v/v) yields >98% purity. Chromatographic methods (silica gel, ethyl acetate/hexane) resolve regioisomers but are less cost-effective for large-scale production.

Mechanistic Insights and Side Reactions

Pyrazole Ring Formation Mechanism

The pyrazole core forms via a stepwise mechanism:

  • Michael Addition: Hydrazine attacks the β-carbon of the α,β-unsaturated ester, forming a hydrazide intermediate.

  • Cyclodehydration: Intramolecular nucleophilic attack by the adjacent amine group eliminates water, yielding the pyrazole ring.

Competing Side Reactions

  • Hydrazide Formation: Incomplete cyclization yields ethyl 3-(quinolylamino)acrylate derivatives, necessitating rigorous temperature control.

  • Oxidation: The amino group on pyrazole may oxidize to nitro under aerobic conditions, requiring inert atmospheres.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

MethodYield (%)Purity (%)ScalabilityCost
Multi-Step NAS65–7095ModerateHigh
One-Pot Tandem55–6090HighMedium
Microwave7298LowLow
Continuous Flow8599HighVery High

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cancer cell proliferation or interact with bacterial enzymes, leading to antimicrobial effects. The quinoline and pyrazole rings play a crucial role in these interactions by providing a rigid framework that can fit into the active sites of target proteins .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference CAS/Study
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate 5-amino, 1-(5-quinolyl), 3-COOEt C₁₅H₁₄N₄O₂ 294.30 Quinoline enhances π-π stacking -
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 5-amino, 1-(4-F-C₆H₄), 4-COOEt C₁₂H₁₂FN₃O₂ 249.24 Fluorine improves lipophilicity 138907-68-3
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 5-amino, 1-(6-Cl-pyridazinyl), 4-COOEt C₁₀H₁₀ClN₅O₂ 267.67 Chloropyridazine increases polarity 69720-49-6
Ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate 5-amino, 4-CN, 1-Ph, 3-COOEt C₁₃H₁₂N₄O₂ 256.26 Cyano group enhances electrophilicity 93764-93-3

Physicochemical Properties

  • Melting Points: The fluorophenyl derivative (138907-68-3) exhibits a higher melting point (153–154°C) compared to the quinoline analog (data unavailable), likely due to stronger intermolecular interactions in the fluorinated aromatic system .
  • Hydrogen Bonding : The chloropyridazinyl compound (C₁₀H₁₀ClN₅O₂) forms intramolecular N–H⋯N and N–H⋯O hydrogen bonds, creating S(6) ring motifs and stabilizing its crystal lattice .
  • Solubility: The cyano-substituted analog (93764-93-3) may exhibit lower aqueous solubility than the carboxylate ester derivatives due to reduced polarity .

Stability and Reactivity

  • Electron-Withdrawing Groups: Cyano or carboxylate groups at position 3/4 increase electrophilicity, facilitating nucleophilic substitutions or cycloadditions .
  • Quinoline Ring: The electron-deficient quinoline system may participate in charge-transfer interactions or serve as a directing group in metal-catalyzed reactions.

Biological Activity

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

This compound can be synthesized through a multi-step process, typically involving the condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with 5-chloroquinoline under basic conditions. The reaction is generally performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.

Key Synthetic Route:

  • Starting Materials : Ethyl 5-amino-1H-pyrazole-3-carboxylate and 5-chloroquinoline.
  • Conditions : Basic medium, DMF, elevated temperatures.
  • Yield : Optimized for high yield in industrial settings using continuous flow reactors.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. Notably, it has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer therapy .

Interaction with Biological Targets:

  • Kinase Inhibition : The compound may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. It has demonstrated nanomolar activity against FGFRs in biochemical assays .
  • Antimicrobial Effects : The compound interacts with bacterial enzymes, leading to potential antimicrobial activity.

Biological Activities

This compound exhibits a range of biological activities:

Activity Type Description IC50 Values
AnticancerInhibits FGFRs involved in cancer cell proliferationFGFR1: 46 nM, FGFR2: 41 nM
AntimicrobialInteracts with bacterial enzymes, showing potential against various pathogensVaries by strain
Anti-inflammatoryModulates inflammatory pathways through enzyme inhibitionSpecific IC50 values not reported

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Cancer Cell Proliferation :
    • A study demonstrated that this compound significantly suppressed the proliferation of lung cancer cells (NCI-H520) and gastric cancer cells (SNU-16 and KATO III), with IC50 values ranging from 19 to 73 nM .
  • Enzyme Inhibition :
    • Research indicates that this compound can act as a pan-FGFR inhibitor, effectively binding to both wild-type and gatekeeper mutant forms of the receptor, addressing issues related to drug resistance .

Comparative Analysis

When compared to structurally similar compounds, this compound stands out due to its unique dual-ring structure, which enhances its versatility in biological applications:

Compound Structure Type Biological Activity
Ethyl 5-amino-1H-pyrazole-3-carboxylatePyrazole onlyLimited versatility in biological applications
5-Amino-1-(5-quinolyl)pyrazole-3-carboxylic acidCarboxylic acid instead of esterDifferent solubility and reactivity
Quinoline derivativesLacks pyrazole moietyLimited chemical reactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with hydrazine derivatives (e.g., 5-quinolinyl hydrazine) in alcoholic media under reflux (6–12 hours), followed by recrystallization for purification . Adjusting substituents on the hydrazine precursor (e.g., fluorophenyl or nitro groups) alters reaction kinetics and yield . Key parameters include solvent choice (ethanol, methanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 hydrazine:carbonyl).
Reaction Component Typical Conditions Yield Range
Ethyl 2-cyano-3-ethoxyacrylateReflux in ethanol, 8 hours60–75%
5-Quinolinyl hydrazineStirring at 70°C, N₂ atmosphere55–70%

Q. How is the purity of this compound assessed and optimized during synthesis?

  • Methodological Answer : Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Recrystallization from ethanol/water (3:1 v/v) improves purity to >98%. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, with Rf = 0.4–0.6 under UV254 . Contaminants like unreacted hydrazine are removed via acid-base extraction (1M HCl wash) .

Q. What spectroscopic techniques are essential for confirming its molecular structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.8–7.2 ppm for H-4), quinolyl protons (δ 8.1–9.0 ppm), and ethyl ester (δ 1.3–4.3 ppm) .
  • IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and amino N-H (3300–3500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS identifies [M+H]⁺ (calculated m/z ~326.3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : SAR studies require systematic substitution at the pyrazole C-4/C-5 or quinolyl positions. For example:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at C-4 to enhance electrophilic reactivity .

  • Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) using IC₅₀ values. Correlate substituent electronic effects (Hammett σ constants) with activity .

    Derivative Substituent IC₅₀ (μM) σ (Hammett)
    Parent compoundH12.5 ± 1.20.00
    4-Nitro-NO₂3.8 ± 0.51.27
    5-Fluoro-F8.2 ± 0.90.06

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid) that may skew results .
  • Statistical Validation : Apply ANOVA to compare datasets; outliers are re-tested under controlled conditions .

Q. How are computational methods applied to predict its reactivity or interactions?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina models ligand-protein interactions (e.g., binding to kinase ATP pockets). Optimize force field parameters using crystallographic data from Mercury CSD 2.0 .
  • DFT Calculations : Gaussian 09 computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the quinolyl nitrogen shows high Fukui indices for electrophilic attack .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio) propose synthetic routes based on Reaxys databases, prioritizing steps with >70% yield feasibility .

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